Ceftizoxime alapivoxil
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Overview
Description
Ceftizoxime alapivoxil is a prodrug of ceftizoxime, a third-generation cephalosporin antibiotic. It is designed to enhance the oral bioavailability of ceftizoxime, which is typically administered parenterally. This compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ceftizoxime alapivoxil involves multiple steps, starting from the core cephalosporin structure. The key steps include:
Formation of the cephalosporin nucleus: This involves the condensation of 7-aminocephalosporanic acid with appropriate side chains.
Introduction of the oxime moiety: The oxime group is introduced to enhance the stability of the compound against β-lactamase enzymes.
Esterification: The final step involves esterification with alapivoxil to improve oral bioavailability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: Involves crystallization and filtration to obtain the pure compound.
Quality control: Ensures that the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Ceftizoxime alapivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond is hydrolyzed in vivo to release the active ceftizoxime.
Oxidation and reduction: These reactions can occur under specific conditions, although they are less common for this compound.
Substitution: The oxime group can participate in substitution reactions under certain conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous environments, catalyzed by enzymes or acidic/basic conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: May involve reducing agents such as sodium borohydride.
Major Products
The primary product of hydrolysis is ceftizoxime, which retains the antibiotic activity. Other reactions may yield various derivatives depending on the specific conditions and reagents used .
Scientific Research Applications
Ceftizoxime alapivoxil has several applications in scientific research:
Chemistry: Used as a model compound to study the stability and reactivity of cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Evaluated in clinical trials for its efficacy in treating bacterial infections, particularly those caused by resistant strains.
Industry: Used in the development of new antibiotic formulations and delivery systems
Mechanism of Action
Ceftizoxime alapivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, ceftizoxime disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Ceftriaxone: Known for its long half-life and once-daily dosing regimen.
Ceftazidime: Notable for its activity against Pseudomonas aeruginosa.
Uniqueness
Ceftizoxime alapivoxil is unique due to its prodrug nature, which enhances oral bioavailability compared to other cephalosporins that require parenteral administration. This makes it a convenient option for outpatient treatment of bacterial infections .
Properties
Molecular Formula |
C22H28N6O8S2 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13+/t10-,14+,18+/m0/s1 |
InChI Key |
VOPANQNVVCPHQR-INVOUVLYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |
SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N |
Synonyms |
(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate AS 924 AS-924 ceftizoxime alapivoxil |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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